molecular formula C23H20ClN3O3S2 B2688459 N-(3-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252902-78-5

N-(3-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2688459
CAS No.: 1252902-78-5
M. Wt: 486
InChI Key: DBECKWVRAXCSJE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • Thienopyrimidinone scaffold: A fused thiophene-pyrimidine system with a ketone at position 2.
  • Sulfanyl acetamide linker: A sulfur-containing bridge connecting the thienopyrimidinone to an arylacetamide group.
  • Substituents: A 3-chloro-2-methylphenyl group on the acetamide nitrogen. A 4-methoxyphenylmethyl group at position 3 of the thienopyrimidinone.

Its structural complexity allows for diverse intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-14-17(24)4-3-5-18(14)25-20(28)13-32-23-26-19-10-11-31-21(19)22(29)27(23)12-15-6-8-16(30-2)9-7-15/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBECKWVRAXCSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The chloro-methylphenyl group can be introduced via a substitution reaction, while the methoxyphenylmethyl group can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The 4-oxo group in the thienopyrimidinone core is conserved across analogues, suggesting its role in hydrogen bonding .
  • Substituents at position 3 (e.g., 4-methoxyphenylmethyl vs. alkyl groups) modulate lipophilicity and steric bulk, impacting target binding .

Sulfanyl Acetamide Derivatives with Varied Heterocycles

Compounds with the sulfanyl acetamide motif but divergent heterocyclic cores highlight the importance of scaffold flexibility.

Compound Name Heterocycle Substituents Binding Affinity/Activity Reference
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine 4-chlorophenyl on acetamide Structural data only; intramolecular N–H⋯N hydrogen bonds stabilize conformation
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 1,3,4-Oxadiazole 4-methoxyphenyl on oxadiazole; 4-nitrophenyl on acetamide Inhibits Mycobacterium tuberculosis PanK (reported IC₅₀: ~2 µM)
2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide 1,2,4-Triazole Benzyl on triazole; 3-chloro-2-methylphenyl on acetamide Supplier data only; no activity reported

Key Observations :

  • The sulfanyl bridge enhances conformational flexibility, enabling interactions with diverse enzyme pockets .
  • Electron-withdrawing groups (e.g., nitro in CDD-934506) on the acetamide aryl group may enhance binding to bacterial targets .

Pyridine- and Pyrimidine-Based Analogues with Acetamide Linkers

Pyridine/pyrimidine-containing analogues provide insights into the role of nitrogen heterocycles in target engagement.

Compound Name Heterocycle Substituents Binding Affinity (SARS-CoV-2 Mpro) Reference
2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) Pyridine 3-chlorophenyl on acetamide; 4-methylpyridin-3-yl Binding affinity: −22.3 kcal/mol
2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) Pyridine 5-chlorothiophen-2-yl on acetamide; pyridin-3-yl Binding affinity: −22.1 kcal/mol

Key Observations :

  • Pyridine-based analogues exhibit strong binding to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN142 .
  • Chlorine substituents (e.g., 3-chlorophenyl) enhance hydrophobic interactions in enzyme pockets .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer research. This article reviews its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Thieno[3,2-d]pyrimidine core
  • Chloro-methylphenyl group
  • Methoxyphenylmethyl substituent

This structural complexity suggests diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:

  • Inhibition of Kinases : The compound may inhibit key kinases such as VEGFR-2 and AKT , which are crucial for cell signaling pathways related to growth and survival. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the S phase , preventing cancer cells from replicating their DNA .

Cytotoxicity Assays

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Reference
HepG23.105
PC-33.023
MCF71.1

These results indicate that the compound exhibits moderate to high cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines, suggesting its potential as an anticancer agent.

Mechanistic Insights

Further mechanistic evaluations revealed that the compound not only inhibits cell growth but also induces apoptosis through:

  • Caspase Activation : The compound triggers caspase-dependent pathways leading to programmed cell death.
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated a significant accumulation of cells in specific phases (S phase for HepG2 and G0/G1 for PC-3), indicating effective modulation of the cell cycle .

Case Studies

Recent advancements in drug design have highlighted the therapeutic potential of compounds similar to this compound. For instance:

  • Thiophene Derivatives : A study on thiophene derivatives demonstrated their ability to inhibit both VEGFR-2 and AKT with promising selectivity towards cancer cells over normal cells. The derivatives showed IC50 values comparable to those of established chemotherapeutic agents .
  • Combination Therapies : Research has also explored the efficacy of combining this compound with other anticancer agents, enhancing overall therapeutic outcomes by targeting multiple pathways simultaneously.

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